molecular formula C21H26N6O5 B2926690 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251626-63-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2926690
CAS No.: 1251626-63-7
M. Wt: 442.476
InChI Key: ANVKZNOUMOKJRB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a morpholine ring at position 8 and an acetamide group at position 2. The acetamide side chain is further modified with a 3,4-dimethoxyphenylethyl moiety. This structure combines multiple pharmacophoric elements: the triazolo-pyrazine scaffold is known for its bioactivity in kinase inhibition and antimicrobial applications , while the morpholine group enhances solubility and metabolic stability . The 3,4-dimethoxyphenyl group may contribute to receptor binding affinity, as seen in analogous compounds targeting neurotransmitter receptors .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5/c1-30-16-4-3-15(13-17(16)31-2)5-6-22-18(28)14-27-21(29)26-8-7-23-19(20(26)24-27)25-9-11-32-12-10-25/h3-4,7-8,13H,5-6,9-12,14H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVKZNOUMOKJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the morpholine ring and the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The triazolo[4,3-a]pyrazine core is a common scaffold in medicinal chemistry. Key analogues include:

Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound Morpholin-4-yl (8), 3,4-dimethoxyphenylethyl (2) ~500 (estimated) Enhanced solubility (morpholine), potential CNS activity (dimethoxy groups)
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide 2-methylphenoxy (8), 4-methylbenzyl (2) ~450 Lipophilic substituents may improve membrane permeability
2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide 4-ethoxyphenyl (7), thioether linkage (3) 435.5 Thioether enhances electrophilic reactivity; ethoxy group aids solubility
8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine 2-fluoro-4-nitrophenoxy (8) ~300 Electron-withdrawing groups may stabilize π-stacking interactions

Key Observations :

  • Morpholine vs. Phenoxy Groups: The morpholine substituent in the target compound improves water solubility compared to lipophilic phenoxy groups in analogues .
  • Acetamide Linkers : The 3,4-dimethoxyphenylethyl chain in the target compound introduces stereoelectronic effects distinct from simpler methylbenzyl or m-tolyl groups .
  • Core Modifications : Thioether linkages (e.g., in ) increase reactivity but may reduce metabolic stability compared to acetamide-based structures.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H30N6O4C_{21}H_{30}N_{6}O_{4}, with a molecular weight of approximately 430.5 g/mol. Its structural features include a dimethoxyphenyl group and a morpholine moiety attached to a triazole-pyrazine scaffold.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The presence of the morpholine group appears to enhance this activity.

Anticancer Activity

The anticancer properties of compounds containing the phenylcinnamide scaffold have been documented extensively. These compounds have shown effectiveness against various human cancer cell lines, including HeLa and MCF-7 cells . The mechanism of action often involves inducing oxidative stress and apoptosis in cancer cells, indicating that this compound could also possess similar anticancer properties due to its structural components.

Case Studies

A study focusing on the synthesis and biological evaluation of triazole derivatives reported that modifications in the aromatic ring significantly impacted their biological activities. Specifically, introducing electron-donating groups like methoxy significantly enhanced their antiproliferative effects against cancer cell lines . This suggests that this compound may exhibit similar enhancements in activity due to its methoxy substitutions.

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialActive against Staphylococcus aureus, Enterococcus faecalis
AntiviralPotential inhibition of ZIKV replication
AnticancerInduces apoptosis in various cancer cell lines

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